molecular formula C16H10BrN5O2 B15111115 2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B15111115
M. Wt: 384.19 g/mol
InChI Key: STVIZKSNWURDNB-UHFFFAOYSA-N
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Description

2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a tetrazole ring attached to a bromophenyl group and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the bromination of a phenyl ring, followed by the introduction of a tetrazole ring through cycloaddition reactions. The final step involves the formation of the isoindole-dione structure through cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistency and efficiency. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tetrazole ring or the isoindole-dione structure.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, altering their activity. The bromophenyl group may facilitate interactions with hydrophobic regions of proteins, while the isoindole-dione structure can participate in hydrogen bonding and other non-covalent interactions. These combined effects contribute to the compound’s biological activity and its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of a tetrazole ring, bromophenyl group, and isoindole-dione structure. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H10BrN5O2

Molecular Weight

384.19 g/mol

IUPAC Name

2-[[1-(4-bromophenyl)tetrazol-5-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H10BrN5O2/c17-10-5-7-11(8-6-10)22-14(18-19-20-22)9-21-15(23)12-3-1-2-4-13(12)16(21)24/h1-8H,9H2

InChI Key

STVIZKSNWURDNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=NN3C4=CC=C(C=C4)Br

Origin of Product

United States

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